molecular formula C32H27N5O7 B15093856 [5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B15093856
M. Wt: 593.6 g/mol
InChI Key: GXGGEVLLHVPIBG-UHFFFAOYSA-N
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Description

[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a modified sugar moiety, which is further esterified with benzoic acid. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps:

    Formation of the Purine Base: The purine base, 2-aminopurine, is synthesized through a series of reactions starting from readily available precursors such as guanine or adenine.

    Modification of the Sugar Moiety: The sugar moiety, 3,4-dibenzoyloxy-4-methyloxolane, is prepared by protecting the hydroxyl groups of a suitable sugar, followed by selective benzoylation.

    Coupling Reaction: The purine base is then coupled with the modified sugar moiety under acidic or basic conditions to form the nucleoside.

    Esterification: The final step involves esterification of the nucleoside with benzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the ester groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium azide (NaN₃) or halogenating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction could produce alcohols from the ester groups.

Scientific Research Applications

[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Its structure suggests potential as an antiviral or anticancer agent, particularly in targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of [5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can intercalate into DNA or RNA, disrupting normal cellular processes. Additionally, the ester groups may undergo hydrolysis, releasing active metabolites that further interact with cellular targets.

Comparison with Similar Compounds

[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate: can be compared with other nucleoside analogs such as:

    Acyclovir: An antiviral agent that targets viral DNA polymerase.

    Zidovudine: An antiretroviral drug used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

The uniqueness of This compound lies in its specific structural modifications, which may confer unique biological activity and specificity compared to these similar compounds.

Properties

Molecular Formula

C32H27N5O7

Molecular Weight

593.6 g/mol

IUPAC Name

[5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)

InChI Key

GXGGEVLLHVPIBG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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